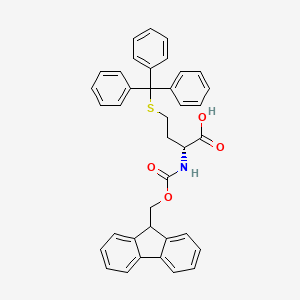

Fmoc-D-Homocys(Trt)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-D-Homocys(Trt)-OH: is a chemical compound used primarily in peptide synthesis. It is a derivative of homocysteine, an amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a trityl (Trt) group at the thiol side chain. These protecting groups are crucial in preventing unwanted reactions during peptide synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Fmoc Protection: The amino group of D-homocysteine is protected by reacting with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

Trityl Protection: The thiol group is protected by reacting with trityl chloride (Trt-Cl) in the presence of a base like pyridine or triethylamine.

Industrial Production Methods: The industrial production of Fmoc-D-Homocys(Trt)-OH involves large-scale synthesis using automated peptide synthesizers. The process includes:

Solid-Phase Peptide Synthesis (SPPS): The compound is synthesized on a solid support, allowing for the sequential addition of protected amino acids.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions:

Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the Trt group can be removed using acidic conditions such as trifluoroacetic acid (TFA).

Substitution Reactions: The thiol group can undergo substitution reactions with alkylating agents to form thioethers.

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

Trt Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane (TIS).

Major Products Formed:

Deprotected Amino Acid: Removal of Fmoc and Trt groups yields D-homocysteine.

Thioether Derivatives: Substitution reactions yield various thioether derivatives depending on the alkylating agent used.

Applications De Recherche Scientifique

Chemistry:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Bioconjugation: Utilized in the conjugation of peptides to other molecules for various applications.

Biology:

Protein Engineering: Employed in the design and synthesis of modified proteins with specific functions.

Enzyme Studies: Used in the study of enzyme-substrate interactions and enzyme kinetics.

Medicine:

Drug Development: Investigated for its potential in developing peptide-based therapeutics.

Diagnostics: Utilized in the development of diagnostic assays involving peptides.

Industry:

Biotechnology: Applied in the production of synthetic peptides for research and industrial purposes.

Pharmaceuticals: Used in the synthesis of peptide drugs and other pharmaceutical compounds.

Mécanisme D'action

Molecular Targets and Pathways:

Peptide Bond Formation: The compound facilitates the formation of peptide bonds during synthesis.

Protecting Groups: The Fmoc and Trt groups protect the amino and thiol groups, respectively, preventing unwanted side reactions.

Comparaison Avec Des Composés Similaires

Fmoc-L-Homocys(Trt)-OH: The L-isomer of the compound, used in similar applications.

Fmoc-Cys(Trt)-OH: A cysteine derivative with similar protecting groups.

Boc-D-Homocys(Trt)-OH: A derivative with a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

Uniqueness:

Stereochemistry: The D-isomer provides different properties and reactivity compared to the L-isomer.

Protecting Groups: The combination of Fmoc and Trt groups offers specific advantages in peptide synthesis, such as ease of removal and stability under certain conditions.

Activité Biologique

Fmoc-D-Homocys(Trt)-OH, a derivative of homocysteine, is an important compound in peptide synthesis, particularly due to its unique structural characteristics and biological activities. This article explores its biological activity, synthesis, and applications in research.

Chemical Structure and Properties

- Chemical Name: Fmoc-S-trityl-D-homocysteine

- Molecular Formula: C₃₈H₃₃NO₄S

- Molecular Weight: 599.76 g/mol

- CAS Number: 1007840-62-1

- Physical Properties:

- Melting Point: 63-67 °C

- Density: 1.242 g/cm³

- Boiling Point: 767.5 °C at 760 mmHg

The compound features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino terminus and a trityl (Trt) group protecting the thiol side chain. These protecting groups are crucial in preventing unwanted reactions during peptide synthesis .

This compound plays a significant role in peptide bond formation during the synthesis process. The protecting groups allow for selective reactions, enabling researchers to manipulate the compound's reactivity effectively.

-

Deprotection Reactions:

- The Fmoc group can be removed using piperidine in dimethylformamide (DMF).

- The Trt group is typically removed using trifluoroacetic acid (TFA) under acidic conditions.

-

Substitution Reactions:

- The thiol group can undergo substitution reactions with alkylating agents to form various thioether derivatives, which have significant biological implications.

Antioxidant Properties

Homocysteine and its derivatives, including this compound, have been studied for their antioxidant properties. Elevated levels of homocysteine are linked to oxidative stress and various cardiovascular diseases. Research indicates that homocysteine can influence the secretion of nitric oxide, which plays a critical role in vascular health .

Role in Peptide Synthesis

This compound is utilized in the synthesis of peptides that mimic biological systems or have therapeutic potential. Its incorporation into peptides can enhance stability and bioavailability, making it valuable for drug development.

Case Studies

Case Study 1: Peptide Synthesis

In a study focused on synthesizing peptide analogs for therapeutic applications, this compound was successfully incorporated into a cyclic somatostatin analog. The resulting peptides exhibited improved stability and bioactivity compared to their linear counterparts .

Case Study 2: Cardiovascular Research

Another study investigated the effects of homocysteine derivatives on endothelial function. It was found that peptides containing this compound improved endothelial nitric oxide production, suggesting potential benefits for cardiovascular health .

Comparative Analysis

| Compound Name | Protecting Groups | Applications |

|---|---|---|

| This compound | Fmoc, Trt | Peptide synthesis |

| Fmoc-L-Homocys(Trt)-OH | Fmoc, Trt | Similar applications |

| Boc-D-Homocys(Trt)-OH | Boc, Trt | Alternative synthesis pathways |

The D-isomer of homocysteine provides distinct properties compared to its L-isomer, influencing its reactivity and biological activity.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBGJLDYRSFHBT-PGUFJCEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.